molecular formula C₃₅H₃₆ClNO₃S B1141231 Montelukast, cis- CAS No. 774538-96-4

Montelukast, cis-

Katalognummer B1141231
CAS-Nummer: 774538-96-4
Molekulargewicht: 586.18
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Montelukast, cis- is a drug used to treat asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). It is a leukotriene receptor antagonist, a type of medication that works by blocking the action of certain chemicals in the body that cause inflammation. Montelukast is available in tablet and granule forms, and is taken orally. The drug is generally well tolerated, with few reported side effects.

Wissenschaftliche Forschungsanwendungen

Asthma Treatment

  • Application : Montelukast sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties .
  • Methods : Currently, montelukast is commercialized only in oral solid dosage forms .
  • Results : Today, montelukast treats millions of patients around the world with market sales estimated around 5 billion US dollars per year .

Pharmaceutical Research

  • Application : There is ongoing research to develop a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
  • Methods : Chromatographic separation on the Agilent Eclipse XDB C18 (octadecylsilane) column of the dimension (100 mm × 4.6 mm, 5 µm) was carried out in the gradient mode with triethylamine and acetonitrile in various combinations and adjusted to a pH of 6.60 using phosphoric acid .
  • Results : The method was validated with respect to specificity, linearity, precision, accuracy, limit of detection, and limit of quantification provided by the ICH guidelines .

Neurological Disorders

  • Application : There is a potential for Montelukast to alleviate delirium, with a particular focus on the effects of MTK on CysLTR1 in the CNS .
  • Results : The outcomes of this application are not specified in the available information .

Chronic and Prophylactic Treatment of Asthma

  • Application : Cysteinyl-leukotriene type 1 receptor antagonists, including Montelukast, are used for chronic and prophylactic treatment of asthma .
  • Methods : Montelukast is an orally active, potent and specific cysteinyl leukotriene receptor antagonist .
  • Results : Montelukast has been shown to improve the signs and symptoms of asthma in several placebo-controlled trials of patients with chronic asthma .

Prevention of Exercise-Induced Bronchoconstriction (EIB)

  • Application : Montelukast is used for the prevention of exercise-induced bronchoconstriction (EIB), a condition that can cause shortness of breath during or after exercise .
  • Results : The outcomes of this application are not specified in the available information .

Relief of Symptoms of Allergic Rhinitis (AR)

  • Application : Montelukast is used for the relief of symptoms of allergic rhinitis (AR), a common condition that includes symptoms such as sneezing, stuffy nose, runny nose, and itching of the nose .
  • Results : The outcomes of this application are not specified in the available information .

Enhanced Bioavailability and Physico-Chemical Stability

  • Application : There is ongoing research to enhance Montelukast’s performance by increasing its bioavailability and physico-chemical stability .
  • Methods : A wide variety of strategies can be found, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes .
  • Results : The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Add-On Therapy to Inhaled Corticosteroids

  • Application : Montelukast is used as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma .
  • Results : The addition of Montelukast to ICS improves control of mild to moderate asthma compared with ICS monotherapy . Although the addition of salmeterol to ICS is clinically as effective as or even more effective than the addition of Montelukast, Montelukast may have a better long-term safety profile and offer a treatment alternative for asthma patients .

Cysteinyl-Leukotriene Type 1 Receptor Antagonists

  • Application : Montelukast is one of the drugs within the CysLT 1 family, used for chronic and prophylactic treatment of asthma .
  • Results : The outcomes of this application are not specified in the available information .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-LNMNGANESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast, cis-

CAS RN

774538-96-4
Record name Montelukast, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
J Roman, AR Breier, M Steppe - Journal of chromatographic …, 2011 - academic.oup.com
… In accordance with Al-Omari and his coworkers this peak attributed to a degradation product can be montelukast cis-isomer (19). The kinetics of photodegradation was calculated, …
Number of citations: 49 academic.oup.com
EYL Wong, GOK Loh, YTF Tan… - Drug development and …, 2021 - Taylor & Francis
… as montelukast and montelukast cis isomer. For quantification of montelukast cis isomer in unprocessed and processed human plasma, the peak ratio of montelukast cis isomer and IS …
Number of citations: 1 www.tandfonline.com
A El‐shafaei, R Abdelmaksoud, A Elshorbagy… - Andrologia, 2018 - Wiley Online Library
We compared the protective effects of melatonin and montelukast against cisplatin‐induced testicular damage. Adult male rats were assigned to one of four groups: a control group, a …
Number of citations: 19 onlinelibrary.wiley.com
EYL Wong, GOK Loh, KK Peh - Pakistan Journal of Pharmaceutical …, 2021 - go.gale.com
… montelukast-cis isomer solution and lmL of 0.25mg/mL of montelukast standard solution to 100mL with 70% methanol. Montelukast cis-… of montelukast sodium to montelukast cis-isomer (…
Number of citations: 3 go.gale.com
NM Toma, AA Abdulrasool - researchgate.net
… Furthermore, the reduced amount of the montelukast cis isomer is proof of photostability enhancement which can be attributed to the drug embedment in the polymer matrix; the …
Number of citations: 0 www.researchgate.net
M Tablets - 2022 - farmacja.umed.pl
Montelukast Sodium,(Monte (2-[1-[(R)-[3-[2 (E)-(7-chloroquinolin-2-yl) vinyl] phenyl]-3-[2-(1-hydroxy-1-methylethyl) phenyl] propyl-sulfanylmethyl]-cyclo-propyl] acetic acid sodium salt)), …
Number of citations: 0 farmacja.umed.pl
PA SALT
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.